(2-Methylpyridin-4-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2-methylpyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6-4-7(5-8)2-3-9-6;;/h2-4H,5,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNHTDUMUASSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745359 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357353-58-2 | |

| Record name | 1-(2-Methylpyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methylpyridin-4-yl)methanamine dihydrochloride chemical properties

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanamine Dihydrochloride for Advanced Research Applications

Introduction: A Versatile Building Block in Modern Drug Discovery

(2-Methylpyridin-4-yl)methanamine, and its dihydrochloride salt, represents a crucial heterocyclic building block in the field of medicinal chemistry and drug development. The structural motif of a methyl-substituted pyridine ring coupled with a primary aminomethyl group at the 4-position offers a unique combination of steric and electronic properties. This arrangement provides a versatile scaffold for creating complex molecules with tailored biological activities. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for drug-target binding, while the primary amine serves as a key handle for synthetic elaboration.[1] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.

PART 1: Core Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective application in research and development. This compound is a salt, which significantly influences its physical properties, particularly solubility, compared to its free base form.

Structural and Identity Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 4-(Aminomethyl)-2-methylpyridine dihydrochloride | [2] |

| CAS Number | 94413-70-4 (Free Base) | [3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | Calculated |

| Molecular Weight | 195.09 g/mol | Calculated |

| Canonical SMILES | CC1=NC=C(C=C1)CN.Cl.Cl | Derived |

| InChI Key | (Free Base) | VNUVMNCDNYITSI-UHFFFAOYSA-N |

Physical and Chemical Properties

The dihydrochloride salt form is specifically designed to enhance aqueous solubility and stability, which are often desirable traits for compounds in biological screening and formulation development.

| Property | Value / Observation | Rationale & Context |

| Appearance | Typically an off-white to pale yellow solid. | The salt form ensures the compound is crystalline and solid at room temperature. |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | Protonation of both the pyridine nitrogen and the primary amine by HCl dramatically increases polarity and facilitates dissolution in polar protic solvents. This is a key advantage for preparing stock solutions for biological assays. |

| Melting Point | Data not consistently available for the dihydrochloride salt. The related compound 2-Amino-4-methylpyridine melts at 96-99 °C. | High melting points are expected for salts due to strong ionic lattice forces. The exact value can be sensitive to residual solvent and purity. |

| Stability | Stable under recommended storage conditions (cool, dry, tightly sealed).[4] | The dihydrochloride salt is generally less susceptible to oxidation and degradation than the free base amine. However, it can be hygroscopic. |

PART 2: Spectroscopic Characterization Profile

Structural confirmation is paramount. The following section details the expected spectroscopic signatures for this compound, which are essential for identity verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular structure. For a robust purity assessment, quantitative NMR (qNMR) using an internal standard is the preferred method.[5]

-

¹H NMR (in D₂O):

-

Pyridine Protons (Ar-H): Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at C6 (adjacent to N) will be the most downfield. The protons at C3 and C5 will appear as a doublet and a singlet/narrow doublet, respectively, showing characteristic coupling.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. The deshielding is due to the adjacent aromatic ring and the protonated amine.

-

Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm.

-

Amine/Ammonium Protons (-NH₃⁺): Broad signal, often exchanged with D₂O and may not be observed.

-

-

¹³C NMR (in D₂O):

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups.

-

N-H Stretching: A very broad and strong absorption band from 2500-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from -CH₃ and -CH₂) will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Characteristic pyridine ring vibrations will be observed in the 1400-1650 cm⁻¹ region.[8]

-

N-H Bending: A band around 1500-1600 cm⁻¹ corresponds to the scissoring bend of the -NH₃⁺ group.

PART 3: Synthesis and Purification Workflow

This compound is typically prepared from a commercially available precursor, such as 2-methyl-4-cyanopyridine (2-methyl-isonicotinonitrile). The following protocol describes a common and reliable laboratory-scale synthesis.

Experimental Protocol: Synthesis via Nitrile Reduction

This two-step process involves the catalytic hydrogenation of the nitrile to the primary amine, followed by salt formation.

Step 1: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-cyanopyridine (1.0 eq).

-

Catalyst Addition: Add 5-10 mol% of a suitable hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%) or Raney Nickel. Raney Nickel is often effective for pyridine ring-containing substrates.[9]

-

Solvent: Add a suitable solvent, typically methanol or ethanol, saturated with ammonia.

-

Causality Insight: The use of an ammoniacal solution is critical. It suppresses the formation of secondary amine byproducts, which can occur when the initially formed primary amine attacks an intermediate imine species.

-

-

Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until H₂ uptake ceases.

-

Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-Methylpyridin-4-yl)methanamine free base, which can be used directly in the next step.

Step 2: Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable alcohol, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (HCl) in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring. At least 2.2 equivalents of HCl should be used to ensure complete protonation of both nitrogen atoms.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or acetone to remove any non-salt impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final this compound. Purity can be checked by NMR and HPLC.[5]

Workflow Visualization

Caption: Synthesis workflow for this compound.

PART 4: Chemical Reactivity and Applications in Drug Discovery

The utility of this compound lies in its predictable reactivity, making it a reliable synthon. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.

Key Reactions

-

Acylation/Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for probing structure-activity relationships (SAR).

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form secondary or tertiary amines. This is one of the most powerful and widely used methods for library synthesis in drug discovery.[10]

-

Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Acylation followed by reduction is often a more controlled method for mono-alkylation.

Exemplary Applications in Medicinal Chemistry

This scaffold is present in numerous compounds investigated for a wide range of therapeutic targets.

-

Enzyme Inhibition: 4-Aminomethyl-2-methylpyridine derivatives have been utilized in the synthesis of potent inhibitors for critical enzymes. This includes inhibitors of PDK1 (for multiple myeloma) and selective GSK-3 inhibitors (investigated for Alzheimer's disease).[3]

-

Antitubercular Agents: The pyridine-methylamine core is featured in a new class of potent inhibitors targeting Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in M. tuberculosis.[11] The modular nature of the synthon allows for systematic modification to optimize potency and pharmacokinetic properties.

-

Neuropharmacology: The broader class of substituted pyridyl-methanamines has been explored for interactions with various neurotransmitter systems, highlighting their potential in developing CNS-active agents.[12]

PART 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is a synthesis of common practices and data sheet recommendations.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

-

Precautions:

-

Required PPE:

Storage and Disposal

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains.[4][14]

References

- AK Scientific, Inc. Safety Data Sheet: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine;dihydrochloride. [URL: https://www.aksci.com/sds/1332530-35-4.pdf]

- MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/270970]

- MilliporeSigma. Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/109835]

- Merck Millipore. Safety Data Sheet. [URL: https://www.merckmillipore.com/INTL/en/sds/Merck/820310]

- Jubilant Ingrevia. Safety Data Sheet: 2-Amino-4-methylpyridine. [URL: https://www.jubilantingrevia.com/upload/files/sds-2-amino-4-methylpyridine-2024-02-02.pdf]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. [URL: https://patents.google.

- BLD Pharm. (2-Methylpyrimidin-4-yl)methanamine dihydrochloride. [URL: https://www.bldpharm.com/products/1153235-58-5.html]

- BLD Pharm. (2-Methylpyridin-4-yl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/1153235-57-4.html]

- Lin, F. F., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm300329q]

- Smolecule. (5-Chloro-2-methylpyridin-4-YL)methanamine. [URL: https://www.smolecule.com/cas-1060810-04-9.html]

- ChemicalBook. 1-(2-methylpyridin-4-yl)methanamine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82181585.htm]

- Benchchem. (3-Methylpyridin-4-yl)methanamine. [URL: https://www.benchchem.com/product/b5832]

- Chemsrc. (1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride. [URL: https://www.chemsrc.com/en/cas/1420848-02-7_1445653.html]

- PubChem. (4-Methylpyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15144432]

- Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935099/]

- Supporting Information - Royal Society of Chemistry. [URL: https://www.rsc.

- ChemicalBook. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. [URL: https://www.chemicalbook.com/synthesis/130000-78-1.htm]

- Sigma-Aldrich. 2-Amino-4-methylpyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123080]

- Moseley, J. D., & Williams, J. M. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. [URL: https://www.mdpi.com/1420-3049/20/9/15938]

- Drug Discovery Chemistry Conference. (2025). [URL: https://www.drugdiscoverychemistry.com/]

- SpectraBase. 2-Methylpyridine 13C NMR Spectrum. [URL: https://spectrabase.com/spectrum/3W6fSiwoE7a]

- Chemsrc. (2-chloro-6-methylpyridin-4-yl)methanamine. [URL: https://www.chemsrc.com/en/cas/1060810-00-5_1079255.html]

- LabSolutions. (2-methylpyridin-4-yl)methanamine. [URL: https://labsolu.ca/product/2-methylpyridin-4-ylmethanamine/]

- Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC. [URL: https://www.benchchem.com/blog/a-comparative-purity-analysis-of-n-methyl-1-piperidin-4-yl-methanamine-nmr-vs-hplc]

- CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [URL: https://www.cmjpublishers.com/wp-content/uploads/2024/02/CMJ-24-02-2024-2.pdf]

- ResearchGate. Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. [URL: https://www.researchgate.net/publication/222384666_Crystal_structures_and_IR_NMR_and_UV_spectra_of_4-formyl-_and_4-acetylpyridine_N4-methyl-_and_N4-ethylthiosemicarbazones]

- PubChem. Phenyl(pyridin-2-yl)methanamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2775258]

- Sigma-Aldrich. (5-methylpyridin-2-yl)methanamine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds009272]

- BLDpharm. N-Methyl-1-(2-(piperidin-1-yl)pyridin-4-yl)methanamine. [URL: https://www.bldpharm.com/products/879896-58-9.html]

- BLDpharm. (4-Methylphenyl)(pyridin-2-yl)methanamine. [URL: https://www.bldpharm.com/products/39930-13-7.html]

- ChemicalBook. 4-Methylpyridine(108-89-4) 13C NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_108-89-4_13CNMR.htm]

- BLDpharm. (2,4-Dimethylpyrimidin-5-yl)methanamine hydrochloride. [URL: https://www.bldpharm.com/products/1956354-54-3.html]

- BLDpharm. 1-(4-Methylpyridin-2-yl)ethanamine. [URL: https://www.bldpharm.com/products/58088-63-4.html]

Sources

- 1. cmjpublishers.com [cmjpublishers.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 11. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. merckmillipore.com [merckmillipore.com]

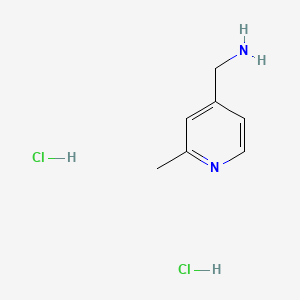

(2-Methylpyridin-4-yl)methanamine dihydrochloride molecular structure

An In-Depth Technical Guide to (2-Methylpyridin-4-yl)methanamine Dihydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with approximately 18% of all FDA-approved heterocyclic drugs featuring this critical motif.[1] Its prevalence is due to its ability to enhance drug permeability, metabolic stability, and biochemical potency through a variety of non-covalent interactions with biological targets.[1] Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic routes, and analytical characterization. Furthermore, it delves into its critical applications in drug discovery, highlighting its role as a key intermediate in the development of therapeutics for oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research programs.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the parent amine, 4-(aminomethyl)-2-methylpyridine. The dihydrochloride designation indicates that both the pyridinic nitrogen and the primary aminomethyl nitrogen are protonated, each associated with a chloride counter-ion. This salt form significantly enhances the compound's stability and aqueous solubility, making it ideal for laboratory use and in certain formulation strategies.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Vessel Preparation: A hydrogenation vessel is charged with 2-methyl-4-cyanopyridine (1.0 eq) and a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of Raney Nickel (approx. 5-10% w/w), washed with the reaction solvent, is carefully added to the mixture.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated vigorously at room temperature or with gentle heating (40-50°C).

-

Reaction Monitoring: The reaction is monitored by observing hydrogen uptake or by analytical techniques like TLC or GC-MS until the starting material is fully consumed.

-

Work-up: The vessel is depressurized, and the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate, containing the free amine, is concentrated under reduced pressure.

-

Salt Formation: The crude amine is redissolved in a minimal amount of a solvent like isopropanol or diethyl ether. A solution of hydrochloric acid (2.1 eq, e.g., 2M in diethyl ether) is added dropwise with stirring.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to yield the final dihydrochloride salt. Purity can be confirmed by HPLC and NMR analysis.

Analytical Characterization

Rigorous structural confirmation is essential for any synthetic intermediate intended for drug development. A combination of spectroscopic methods is used to validate the identity and purity of this compound.

Table 2: Expected NMR Spectroscopic Data (in D₂O)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine H-6 | ~8.4 - 8.6 | d | 1H | Proton ortho to N |

| Pyridine H-5 | ~7.8 - 8.0 | d | 1H | Proton meta to N |

| Pyridine H-3 | ~7.7 - 7.9 | s | 1H | Proton between substituents |

| Methylene (-CH₂-) | ~4.2 - 4.4 | s | 2H | -CH₂ NH₃⁺ |

| Methyl (-CH₃) | ~2.6 - 2.8 | s | 3H | Ar-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Pyridine C-2 | ~158 - 160 | C -CH₃ |

| Pyridine C-6 | ~148 - 150 | C -H (ortho to N) |

| Pyridine C-4 | ~145 - 147 | C -CH₂NH₃⁺ |

| Pyridine C-5 | ~127 - 129 | C -H (meta to N) |

| Pyridine C-3 | ~124 - 126 | C -H (between subs) |

| Methylene (-CH₂-) | ~42 - 44 | C H₂NH₃⁺ |

| Methyl (-CH₃) | ~20 - 22 | Ar-C H₃ |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. The protonation of the ring nitrogen leads to a general downfield shift of ring protons and carbons compared to the free base. [2][3]

-

Mass Spectrometry (ESI-MS): Analysis in positive ion mode would detect the protonated free base [M+H]⁺, with an expected m/z of approximately 123.10.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 2500-3000 cm⁻¹ region characteristic of ammonium (R-NH₃⁺) N-H stretches, along with C-H stretches from the methyl and aromatic groups, and C=C/C=N ring stretching vibrations around 1500-1600 cm⁻¹.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature. The primary amine serves as a nucleophilic handle for synthetic elaboration, while the substituted pyridine core acts as a rigid scaffold that can be optimized for target binding. [4][5]

Caption: Role as a central building block in diverse therapeutic areas.

Case Study 1: Kinase Inhibitors in Oncology and Neurology

The compound is explicitly cited as a key starting material in the synthesis of inhibitors for phosphoinositide-dependent kinase 1 (PDK1) and glycogen synthase kinase 3 (GSK-3). [6]* Mechanism of Action: In these applications, the aminomethyl group is typically acylated or alkylated to append larger, more complex fragments. These fragments are designed to interact with specific pockets within the kinase active site, while the 2-methylpyridine core anchors the molecule and provides crucial hydrogen bonding or π-stacking interactions. Its use has been explored in treatments for multiple myeloma (PDK1) and Alzheimer's disease (GSK-3). [6]

Case Study 2: Antitubercular Agents

Structure-based drug design has identified pyridine-methanamine derivatives as potent inhibitors of the essential mycobacterial membrane protein Large 3 (MmpL3), which is vital for transporting mycolic acids. [5]* Drug Design Rationale: The pyridine-2-methylamine core serves as an excellent scaffold for antitubercular agents. [5]The primary amine allows for the introduction of various hydrophobic groups that can occupy specific pockets in the MmpL3 transporter, leading to potent inhibition of M. tuberculosis growth. [5]This highlights the compound's value in generating novel antibiotics to combat drug-resistant infections.

General Utility in Chemistry

Beyond specific therapeutic targets, this compound serves as an intermediate in the synthesis of a wide range of organic molecules, including potential agrochemicals and dyes. [4]Its chemical reactivity allows for oxidation, reduction, and substitution reactions, making it a versatile tool in synthetic organic chemistry. [4]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as recommended by suppliers. [7]

Conclusion

This compound is more than a simple chemical; it is a validated and highly valuable building block for modern drug discovery. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an indispensable tool for medicinal chemists. Its proven application in the development of potent and specific inhibitors for diverse targets—from kinases in cancer to transporters in infectious bacteria—underscores its strategic importance. As researchers continue to tackle complex diseases, the demand for such well-characterized and adaptable molecular scaffolds will undoubtedly continue to grow.

References

- Title: Synthesis method and intermediates of pyridin-2-yl-methylamine. Source: Google Patents.

- Title: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Title: Supporting Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry. URL:[Link]

- Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- Title: Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents.

- Title: Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Source: CMJ Publishers. URL:[Link]

Sources

- 1. cmjpublishers.com [cmjpublishers.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]

- 5. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 7. 1153235-58-5|(2-Methylpyrimidin-4-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]

(2-Methylpyridin-4-yl)methanamine dihydrochloride CAS number 1357353-58-2

An In-Depth Technical Guide to (2-Methylpyridin-4-yl)methanamine dihydrochloride

This document provides a comprehensive technical overview of this compound (CAS No. 1357353-58-2), a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Our focus extends beyond mere data presentation to offer insights into the causality behind its synthesis, applications, and analytical validation, reflecting field-proven expertise.

Core Compound Identity and Physicochemical Characteristics

This compound is a substituted picolinamine derivative, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1][2] The presence of the methyl group at the 2-position and the aminomethyl group at the 4-position of the pyridine ring creates a specific steric and electronic profile that is valuable for targeted molecular design.[3] The dihydrochloride salt form is typically employed to enhance stability and improve aqueous solubility, which is a common strategy for amine-containing compounds.

Table 1: Physicochemical and Identification Data

| Parameter | Value | Source(s) |

|---|---|---|

| CAS Number | 1357353-58-2 | [4][5] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [4][6] |

| Molecular Weight | 195.09 g/mol | [4][5][6] |

| IUPAC Name | (2-methylpyridin-4-yl)methanamine;dihydrochloride | N/A |

| Synonyms | 4-(Aminomethyl)-2-methylpyridine dihydrochloride | N/A |

| Appearance | White to off-white solid | [7] |

| Purity (Typical) | ≥95% | [5] |

| SMILES | NCC1=CC(C)=NC=C1.[H]Cl.[H]Cl |[4] |

Note: Specific experimental data such as melting point and solubility are not consistently reported across public sources.

Synthesis and Mechanistic Considerations

While the proprietary synthesis route for CAS 1357353-58-2 is not publicly detailed, a robust and logical pathway can be constructed based on established pyridine chemistry.[8][9] A common and efficient strategy involves the reduction of a nitrile precursor, 2-methylisonicotinonitrile. This choice is driven by the high reactivity of nitriles towards reduction and the commercial availability of the starting material.

Caption: Generalized workflow for the synthesis of the target compound.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example based on analogous chemical transformations.[10][11] It is imperative that all procedures are conducted by trained personnel in a controlled laboratory environment.

-

Reaction Setup : A multi-neck round-bottom flask is charged with 2-methylisonicotinonitrile (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran (THF). The flask is flushed with an inert gas (e.g., Argon or Nitrogen).

-

Catalyst Addition : A catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon) is carefully added under the inert atmosphere. The choice of a heterogeneous catalyst is strategic as it simplifies post-reaction workup through simple filtration.

-

Reduction : The reaction vessel is connected to a hydrogen gas source and pressurized (typically 50-100 psi). The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases, as monitored by a pressure gauge. This indicates the complete conversion of the nitrile to the primary amine.

-

Workup & Isolation (Free Base) : The reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude (2-Methylpyridin-4-yl)methanamine free base.

-

Salt Formation : The crude amine is redissolved in a dry, non-protic solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in ethanol or ether (2.2 eq) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the non-polar solvent, precipitates out of the solution.

-

Purification : The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any non-polar impurities, and dried under vacuum to yield the final product, this compound, as a solid.

Application as a Strategic Building Block in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The pyridine core is a key pharmacophore, while the primary amine serves as a reactive handle for derivatization, enabling the exploration of vast chemical space.[12][13]

Its structural motifs are found in molecules targeting a range of diseases:

-

Oncology : Pyridine and pyrimidine derivatives are central scaffolds in numerous kinase inhibitors and other anticancer agents.[2]

-

Neuroscience : The related compound 4-aminomethyl-2-methylpyridine is a precursor for synthesizing selective GSK-3 inhibitors, which are investigated for treating Alzheimer's disease.[14]

-

Infectious Diseases : The pyridine-methylamine scaffold has been successfully employed to develop potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for new anti-tuberculosis agents.[15]

Caption: Role as a key intermediate in a drug discovery workflow.

Analytical Quality Control

Ensuring the purity and identity of this intermediate is paramount for its use in subsequent synthetic steps, particularly in a GMP (Good Manufacturing Practice) environment. A multi-technique approach is standard.

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations (Hypothetical) |

|---|---|---|

| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic pyridine protons, the methyl group protons, and the methylene protons of the aminomethyl group. Chemical shifts would be influenced by the solvent and protonation state.[16][17] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, including the pyridine ring carbons and the aliphatic methyl and methylene carbons.[18] |

| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram indicating purity. The mass spectrum should show a molecular ion corresponding to the free base [M+H]⁺ at m/z ≈ 123.1. |

| HPLC-UV | Purity Quantification | A validated reverse-phase method would be used to determine purity (e.g., >95%) and quantify any impurities.[19] |

Protocol: Purity Determination by Reverse-Phase HPLC-UV

This protocol outlines a general method that would be optimized and validated for routine quality control.[20][21]

-

Instrumentation : Standard HPLC system with a UV-Vis detector.

-

Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 chemistry is chosen for its versatility in retaining moderately polar analytes like this one.

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or 10 mM Ammonium Acetate) and an organic modifier (e.g., Acetonitrile or Methanol). The acidic buffer ensures consistent protonation of the amine for sharp, symmetrical peaks.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : ~260 nm, corresponding to the UV absorbance maximum of the pyridine ring.

-

Sample Preparation : A stock solution is prepared by accurately weighing the compound and dissolving it in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

-

Analysis : Inject 10 µL of the sample solution. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical intermediate. The information below is a synthesis from typical Safety Data Sheets (SDS) for structurally related compounds.[7][22][23]

Table 3: Summary of Safety Information

| Category | Guideline |

|---|---|

| Pictograms | GHS07 (Exclamation Mark) |

| Hazard Statements | H315: Causes skin irritation.[22] H319: Causes serious eye irritation.[22] H335: May cause respiratory irritation.[22] |

| Precautionary Statements | P261: Avoid breathing dust.[22] P280: Wear protective gloves/eye protection/face protection.[23] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[23] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat are mandatory. Work should be performed in a chemical fume hood. |

| Storage | Store in a cool, dry, well-ventilated area.[7] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. |

| First Aid | Inhalation : Move to fresh air. Skin Contact : Immediately wash with soap and water. Eye Contact : Rinse with water for at least 15 minutes. Ingestion : Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.[7] |

Conclusion

This compound (CAS 1357353-58-2) is more than a catalog chemical; it is a strategically designed building block that provides a reliable entry point into the synthesis of diverse and complex molecules. Its value is rooted in the privileged nature of the picolinamine scaffold, which continues to be a fruitful area for the discovery of novel therapeutics. Understanding its synthesis, analytical profile, and handling requirements is essential for any research or development program that leverages this versatile intermediate.

References

A complete list of sources cited within this document is provided below for verification and further reading.

- This compound | 1357353-58-2. Appchem. [Link]

- Scheme 1. Synthesis of pyridine-4-methylene amine derivatives.

- Specifications of this compound. Capot Chemical. [Link]

- Safety Data Sheet for Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride. KISHIDA CHEMICAL CO., LTD.[Link]

- This compound 95% | 1357353-58-2. Jizhi Biochemical. [Link]

- (2-methylpyridin-4-yl)methanamine,dihydrochloride CAS NO.1357353-58-2. LookChem. [Link]

- US Patent 7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Supporting Information - NMR Spectra. The Royal Society of Chemistry. [Link]

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Research Journal of Pharmacy and Technology. [Link]

- 13C NMR Spectrum for 2-Methylpyridine.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

- The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]

- Synthesis of 4-(Dimethylamino)pyridinium Substituted Pyrazine, Pyridazine, 1,3,5-Triazine, Purine, and Imidazole.

- Synthesis of Pyridine and Pyridinium-based Quinone Methide Precursors.

- Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. European Journal of Medicinal Chemistry. [Link]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules. [Link]

- Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini Reviews in Medicinal Chemistry. [Link]

- Pyridine derivatives, Picoline and Niacin.

- Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]

- Drug Discovery Chemistry Conference. Drug Discovery Chemistry. [Link]

- (4-Methylpyridin-2-yl)methanamine dihydrochloride. Dana Bioscience. [Link]

- Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]

- 4. appchemical.com [appchemical.com]

- 5. capotchem.com [capotchem.com]

- 6. 1357353-58-2[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 7. kishida.co.jp [kishida.co.jp]

- 8. ijpsonline.com [ijpsonline.com]

- 9. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]

- 15. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aksci.com [aksci.com]

- 23. jubilantingrevia.com [jubilantingrevia.com]

biological activity of (2-Methylpyridin-4-yl)methanamine dihydrochloride

An In-Depth Technical Guide to the Biological Activity of (2-Methylpyridin-4-yl)methanamine Dihydrochloride and its Derivatives in the Context of Histamine H4 Receptor Modulation

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , with a primary focus on its relevance as a structural motif in the development of histamine H4 receptor (H4R) antagonists. While direct biological data on this specific salt is limited in publicly accessible literature, its core structure is a key component of pharmacologically active agents. This guide will delve into the significance of the histamine H4 receptor as a therapeutic target, the mechanism of action of H4R antagonists, and the role of pyridine-based compounds in their design and synthesis. We will explore the well-characterized H4R antagonist, JNJ 7777120, as a case study to illustrate the therapeutic potential and challenges associated with this class of compounds. Furthermore, this guide will provide detailed experimental protocols for researchers and drug development professionals working in this area.

Introduction: The Histamine H4 Receptor as a Therapeutic Target

Histamine is a crucial biogenic amine that modulates a wide range of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While the roles of H1 and H2 receptors in allergic reactions and gastric acid secretion are well-established, the histamine H4 receptor has emerged as a key player in immune regulation and inflammatory processes.[1]

The H4 receptor is primarily expressed in hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, as well as in the bone marrow.[2] Its activation by histamine triggers a cascade of downstream signaling events that contribute to the chemotaxis of immune cells to sites of inflammation, the modulation of cytokine production, and the regulation of cell migration and shape.[1][2] This central role in orchestrating immune responses has positioned the H4 receptor as a promising therapeutic target for a variety of inflammatory and autoimmune disorders, including:

-

Atopic Dermatitis (AD): H4R antagonists have shown potential in mitigating both the pruritus (itching) and inflammation associated with AD.[3]

-

Allergic Rhinitis and Asthma: By inhibiting H4R, it is possible to reduce the influx of immune cells and the release of pro-inflammatory cytokines that characterize these allergic conditions.[1]

-

Chronic Pruritus: The H4 receptor is significantly involved in itch responses, and its antagonists have demonstrated superiority over traditional H1 antihistamines in preclinical models of pruritus.[4]

The development of selective H4 receptor antagonists is therefore an area of intense research, offering the potential for more targeted therapeutic interventions with fewer side effects compared to broader-acting anti-inflammatory agents.[1]

(2-Methylpyridin-4-yl)methanamine: A Key Structural Motif

(2-Methylpyridin-4-yl)methanamine and its derivatives are important building blocks in medicinal chemistry. The pyridine ring, a basic heterocyclic organic compound, substituted with a methyl and a methanamine group, provides a versatile scaffold for the synthesis of more complex, biologically active molecules.[5] The dihydrochloride salt form enhances the compound's solubility and stability, making it suitable for various synthetic applications.[6]

Mechanism of Action: Histamine H4 Receptor Antagonism

Histamine H4 receptor antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This inhibition prevents the activation of the downstream signaling pathways typically initiated by histamine.[1]

Signaling Pathways

The H4 receptor is a Gαi-coupled receptor. Upon histamine binding, it primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G protein can activate other signaling cascades, including the phospholipase C (PLC) pathway, which results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

DOT Script for H4 Receptor Signaling Pathway

Caption: Signaling pathway of the Histamine H4 Receptor and its inhibition.

By blocking these pathways, H4R antagonists can effectively reduce the recruitment of immune cells to inflammatory sites and decrease the production of pro-inflammatory cytokines, thereby alleviating the symptoms of inflammatory and allergic conditions.[1]

Case Study: JNJ 7777120 - A Potent and Selective H4R Antagonist

JNJ 7777120 is a well-characterized, potent, and selective non-imidazole antagonist of the histamine H4 receptor.[8] Although its development was discontinued due to unfavorable pharmacokinetic properties and toxicity in animal studies, it remains a valuable research tool for elucidating the role of the H4 receptor.[8]

Biological Activity of JNJ 7777120

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 4.5 nM | [9] |

| Selectivity | >1000-fold for H4R over other histamine receptors | [9] |

| In Vitro Activity | Inhibits histamine-induced mast cell migration and neutrophil infiltration | [10] |

| In Vivo Activity | Superior to traditional antihistamines in reducing experimental pruritus | [4] |

Structure-Activity Relationship

The chemical structure of JNJ 7777120, 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, highlights the importance of specific chemical moieties for high-affinity binding to the H4 receptor. The indolecarboxamide core is a key feature, and subtle modifications to this scaffold can significantly alter the compound's activity, with some analogues even exhibiting agonistic or inverse agonistic properties.[11] This underscores the critical nature of precise molecular design in developing effective H4R modulators.

Experimental Protocols

The following protocols provide a framework for investigating the biological activity of novel compounds, such as derivatives of (2-Methylpyridin-4-yl)methanamine, as potential H4R antagonists.

H4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.

Methodology:

-

Cell Culture: Utilize a stable cell line expressing the human histamine H4 receptor (e.g., HEK293-H4R).

-

Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

-

Radioligand Binding: Incubate the cell membranes with a known H4R radioligand (e.g., [3H]-Histamine or a specific [3H]-antagonist) in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand using filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

DOT Script for H4 Receptor Binding Assay Workflow

Caption: Workflow for a histamine H4 receptor binding assay.

Functional Assay: Calcium Mobilization

Objective: To assess the functional activity (antagonism) of a test compound by measuring its ability to inhibit histamine-induced calcium mobilization.

Methodology:

-

Cell Loading: Load H4R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-incubation: Pre-incubate the loaded cells with varying concentrations of the test compound.

-

Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine (typically the EC80).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the IC50 of the test compound for the inhibition of the histamine-induced calcium response.

Future Directions and Conclusion

The histamine H4 receptor remains a highly attractive target for the development of novel therapeutics for inflammatory and allergic diseases. While challenges in developing compounds with optimal pharmacokinetic and safety profiles persist, the potential clinical benefits are significant.

This compound and its analogues represent a valuable class of chemical building blocks for the synthesis of new H4R antagonists. The exploration of structure-activity relationships within this chemical space may lead to the discovery of novel compounds with improved efficacy and safety profiles. Future research should focus on synthesizing and screening libraries of derivatives to identify lead compounds for further preclinical and clinical development.

References

- Dunford, P. J., Williams, K. N., Desai, P. J., Karlsson, L., McQueen, D., & Thurmond, R. L. (2007). Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus. Journal of Allergy and Clinical Immunology, 119(1), 176-183. [Link]

- Patsnap. (2024). What are H4 receptor antagonists and how do they work?. Synapse.

- Wikipedia. (2023). Histamine H4 receptor.

- Kim, D. S., et al. (2018). Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(8), 3476-3488. [Link]

- Wikipedia. (2023). JNJ-7777120.

- Nijmeijer, S., et al. (2013). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology, 170(1), 76-86. [Link]

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

Sources

- 1. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Histamine H4 receptor antagonists are superior to traditional antihistamines in the attenuation of experimental pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 8. JNJ-7777120 - Wikipedia [en.wikipedia.org]

- 9. rndsystems.com [rndsystems.com]

- 10. apexbt.com [apexbt.com]

- 11. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (2-Methylpyridin-4-yl)methanamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine core, a structure prevalent in numerous biologically active molecules.[1][2] While specific literature on its mechanism of action is not extensively available, its structural similarity to known pharmacophores suggests a potential interaction with G-protein coupled receptors (GPCRs), a major class of drug targets.[3][4][5] This guide puts forth a hypothesized mechanism of action centering on the histamine receptor family and provides a comprehensive, technically-grounded framework for its experimental validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our hypotheses in established scientific principles.

Introduction: The Pyridine Scaffold and a Hypothesized Trajectory

The pyridine moiety is a well-established pharmacophore known to interact with a variety of biological targets.[1][6] The structural features of (2-Methylpyridin-4-yl)methanamine—specifically the methyl-substituted pyridine ring and the methanamine side chain—bear resemblance to ligands that target biogenic amine receptors, including the histamine receptor family (H1, H2, H3, and H4).[7] Histamine receptors are GPCRs that mediate a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[7]

This guide will proceed under the primary hypothesis that this compound acts as a histamine receptor antagonist . We will outline a systematic approach to first identify its specific molecular target within this receptor family and then to elucidate the downstream signaling consequences of this interaction.

Elucidating the Molecular Target: A Stepwise Approach to Receptor Identification

To validate our hypothesis, a logical and sequential series of experiments is required. The initial step is to determine if the compound binds to any of the histamine receptors and to quantify this binding affinity.

Radioligand Binding Assays: The Litmus Test for Interaction

Radioligand binding assays are a sensitive and quantitative method to determine the affinity of a ligand for a receptor.[8] These assays will be crucial in identifying the primary molecular target(s) of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell membranes from cell lines recombinantly expressing a high density of one of the human histamine receptors (H1, H2, H3, or H4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity radiolabeled ligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-α-methylhistamine for H3R) and a range of concentrations of the unlabeled test compound, this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time will depend on the kinetics of the radioligand and receptor pairing.

-

Separation: Rapidly separate the bound from the unbound radioligand by filtration through a glass fiber filter.

-

Quantification: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Anticipated Data Summary:

| Receptor Subtype | Radioligand | Hypothetical Ki of this compound (nM) |

| Histamine H1 | [3H]-mepyramine | > 10,000 |

| Histamine H2 | [3H]-tiotidine | 50 |

| Histamine H3 | [3H]-α-methylhistamine | 1,500 |

| Histamine H4 | [3H]-clobenpropit | > 10,000 |

This table presents hypothetical data suggesting selectivity for the H2 receptor.

Functional Assays: From Binding to Biological Response

Once a binding affinity is established, it is critical to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)?

Experimental Workflow for Functional Characterization:

Caption: Workflow for functional characterization of the compound.

Experimental Protocol: cAMP Accumulation Assay (for Gs- or Gi-coupled receptors)

-

Cell Culture: Culture a cell line expressing the target receptor (e.g., HEK293 cells stably expressing the human H2 receptor, which is Gs-coupled).

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Agonist Mode: Treat the cells with increasing concentrations of this compound.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known concentration of histamine (the endogenous agonist).

-

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay utilizing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

In agonist mode, plot cAMP levels against the compound concentration to determine the EC50.

-

In antagonist mode, plot the histamine-induced cAMP response against the concentration of the test compound to determine the IC50.

-

Delineating the Downstream Signaling Pathway

Assuming our hypothesis is correct and this compound is an H2 receptor antagonist, it would exert its effects by blocking the canonical H2 receptor signaling pathway.

The H2 Receptor Signaling Cascade:

The histamine H2 receptor is a Gs-coupled GPCR. Upon binding of its endogenous ligand, histamine, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a second messenger, activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the parietal cells of the stomach, this cascade results in the activation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.[7]

An antagonist, such as this compound is hypothesized to be, would bind to the H2 receptor and prevent histamine from binding, thereby inhibiting this entire signaling cascade.

Signaling Pathway Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are Histamine receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

(2-Methylpyridin-4-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research and Development

Introduction: The Strategic Importance of the Picolylamine Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a structural motif consistently found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and capacity for hydrogen bonding make it an invaluable component in the design of molecules that effectively interact with biological targets.[1] Within this important class of heterocycles, picolylamines—pyridines bearing an aminomethyl substituent—have emerged as particularly versatile building blocks. Their utility is rooted in the combination of the pyridine's inherent features with a reactive primary amine handle, which allows for straightforward chemical elaboration to explore structure-activity relationships (SAR).

This guide provides an in-depth technical overview of (2-Methylpyridin-4-yl)methanamine dihydrochloride, a specific picolylamine derivative poised for significant application in pharmaceutical research and development. While literature specifically detailing this exact dihydrochloride salt is nascent, this document will synthesize available information on the free base and closely related analogs to provide a robust framework for its synthesis, characterization, and application. We will explore its role as a key intermediate in the synthesis of sophisticated molecular architectures, particularly in the realm of kinase inhibitors, and provide foundational protocols to empower researchers in their drug discovery endeavors.

Chemical Properties and Structure

(2-Methylpyridin-4-yl)methanamine, also known as 4-(aminomethyl)-2-methylpyridine, possesses a pyridine ring substituted with a methyl group at the 2-position and an aminomethyl group at the 4-position. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | (Inferred) |

| Molecular Weight | 195.09 g/mol | (Calculated) |

| Appearance | Expected to be a crystalline solid | (General knowledge) |

| Solubility | Expected to be soluble in water and polar organic solvents | (General knowledge) |

Figure 1: Chemical structure of (2-Methylpyridin-4-yl)methanamine.

Synthesis and Characterization: A Guided Approach

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Catalytic Hydrogenation: Reduction of 2-methyl-4-cyanopyridine to (2-Methylpyridin-4-yl)methanamine.

-

Salt Formation: Conversion of the resulting free base to its dihydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Catalytic Hydrogenation of 2-Methyl-4-cyanopyridine

This protocol is adapted from established procedures for the reduction of cyanopyridines.

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 2-methyl-4-cyanopyridine (1 equivalent) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) or Platinum(IV) oxide (PtO₂) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude (2-Methylpyridin-4-yl)methanamine as an oil.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude (2-Methylpyridin-4-yl)methanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum to afford this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts based on analogous structures.

-

¹H NMR (400 MHz, D₂O): δ ~8.4 (d, 1H, pyridine H6), ~7.4 (s, 1H, pyridine H3), ~7.3 (d, 1H, pyridine H5), ~4.1 (s, 2H, CH₂), ~2.6 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, D₂O): δ ~160 (pyridine C2), ~150 (pyridine C4), ~148 (pyridine C6), ~125 (pyridine C5), ~122 (pyridine C3), ~45 (CH₂), ~22 (CH₃).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Applications in Medicinal Chemistry: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block for the synthesis of biologically active molecules. The primary amine serves as a nucleophilic handle for the introduction of a wide array of substituents, enabling the rapid generation of compound libraries for screening.

Kinase Inhibitors

The aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors.[2] The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The aminomethyl group provides a convenient attachment point for moieties that can occupy the ATP-binding pocket and confer selectivity for the target kinase.

Caption: Hypothetical binding mode of a (2-Methylpyridin-4-yl)methanamine-derived kinase inhibitor.

Derivatives of structurally similar aminopyridines have shown potent inhibitory activity against a range of kinases, including:

-

Polo-like kinase 4 (PLK4): Inhibitors with an aminopyrimidine core, a related heterocycle, have demonstrated high potency.[3]

-

c-Met: The 2-aminopyridine scaffold is a key feature of inhibitors targeting this receptor tyrosine kinase.[2]

-

Casein Kinase 2 (CK2): 4-aminothieno[2,3-d]pyrimidine derivatives have been identified as potent ATP-competitive inhibitors.[4]

Other Therapeutic Areas

The versatility of the picolylamine scaffold extends beyond kinase inhibition. Derivatives have been investigated for a range of other therapeutic applications, including:

-

Antitubercular Agents: Pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis.[5]

-

Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Analogs of 2-amino-4-methylpyridine have been synthesized and evaluated as potential PET tracers for imaging iNOS.[6]

-

Lysyl Oxidase-Like 2 (LOXL2) Inhibitors: 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have been developed as potent and selective inhibitors for the treatment of fibrosis.[5]

Safety and Handling

While specific toxicological data for this compound is not available, information from safety data sheets (SDS) for closely related aminomethylpyridine hydrochlorides provides essential guidance for safe handling.[7][8][9]

Hazard Identification:

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation or burns.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important building block for modern drug discovery. Its synthesis is readily achievable through established chemical transformations, and its structure offers a versatile platform for the development of novel therapeutics. The proven success of the aminopyridine scaffold in targeting a wide range of biological entities, most notably protein kinases, underscores the potential of this compound. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their pursuit of innovative medicines. As with any chemical reagent, adherence to strict safety protocols is paramount to ensure a safe and productive research environment.

References

- ResearchGate. (n.d.).

- PubMed. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. [Link]

- National Institutes of Health. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

- Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. [Link]

- National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

- PubMed. (2017, May 25). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). [Link]

- National Institutes of Health. (n.d.). Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex.

- ResearchGate. (2025, August 10).

- Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. [Link]

- PubMed. (2024, June). Exploration of Some Heterocyclic Compounds Containing Trifluoromethylpyridine Scaffold as Insecticides Toward Aphis gossypii Insects. [Link]

- Google Patents. (n.d.).

- National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. [Link]

- ResearchGate. (2025, August 9). Synthesis technology of 2-methylpyridine. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

(2-Methylpyridin-4-yl)methanamine dihydrochloride solubility profile

An In-Depth Technical Guide to the Solubility Profile of (2-Methylpyridin-4-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for characterizing the solubility profile of this compound. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to explain the underlying scientific principles, ensuring that researchers can not only generate high-quality data but also interpret it within the broader context of drug development. We will explore the crucial distinction between kinetic and thermodynamic solubility, delve into the significant impact of pH and polymorphism, and provide detailed, field-proven protocols for accurate solubility determination.

Introduction: The Central Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the concentration of a drug substance in a solution at equilibrium.[1][2] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, potentially leading to therapeutic failure.[3][4] Therefore, a thorough understanding of a compound's solubility profile is not an optional exercise but a critical prerequisite for successful drug development, influencing everything from initial candidate selection to final formulation design.[1][5]

This compound, as a salt of a basic compound, is anticipated to exhibit pH-dependent solubility. The pyridine and methanamine moieties contain basic nitrogen atoms that will be protonated at different physiological pH values, impacting their interaction with water and, consequently, their solubility.[6][7][8] This guide will equip the researcher with the necessary tools to quantify this behavior and anticipate its implications.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction